molecular formula C9H12ClN3 B1598629 6-chloro-N-cyclopentylpyridazin-3-amine CAS No. 604754-56-5

6-chloro-N-cyclopentylpyridazin-3-amine

Cat. No.: B1598629
CAS No.: 604754-56-5
M. Wt: 197.66 g/mol
InChI Key: GDMKOENPKYHMGI-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentylpyridazin-3-amine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclopentylpyridazin-3-amine typically involves the reaction of cyclopentylamine with 3-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclopentylpyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

6-Chloro-N-cyclopentylpyridazin-3-amine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-chloro-N-cyclopentylpyridazin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

6-Chloro-N-cyclopentylpyridazin-3-amine is similar to other pyridazine derivatives, such as 3-chloropyridazine and N-cyclopentylpyridazine. its unique structural features, including the presence of the chloro and cyclopentyl groups, distinguish it from these compounds and contribute to its distinct properties and applications.

List of Similar Compounds

  • 3-Chloropyridazine

  • N-Cyclopentylpyridazine

  • 6-Chloropyridazine

  • Cyclopentylamine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-cyclopentylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-5-6-9(13-12-8)11-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMKOENPKYHMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390463
Record name 6-chloro-N-cyclopentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604754-56-5
Record name 6-chloro-N-cyclopentylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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